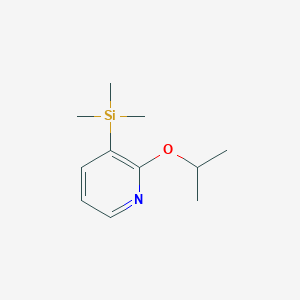

2-Isopropoxy-3-trimethylsilanyl-pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-(2-propan-2-yloxypyridin-3-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NOSi/c1-9(2)13-11-10(14(3,4)5)7-6-8-12-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARJMUQSDREMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592079 | |

| Record name | 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782479-89-4 | |

| Record name | 2-(1-Methylethoxy)-3-(trimethylsilyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782479-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-Isopropoxy-3-trimethylsilanyl-pyridine (CAS No. 782479-89-4)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the available scientific and technical information regarding the chemical compound 2-Isopropoxy-3-trimethylsilanyl-pyridine . Despite its commercial availability as a building block in chemical synthesis, a comprehensive review of publicly accessible scientific literature and databases reveals a notable scarcity of in-depth experimental data, detailed synthetic protocols, and biological activity studies for this specific molecule.

Core Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 782479-89-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₉NOSi | [1] |

| Molecular Weight | 209.36 g/mol | [1] |

Synthesis and Experimental Protocols

A hypothetical synthetic approach for a substituted pyridine, such as the target compound, could involve a multi-step process. This often begins with commercially available starting materials and proceeds through several reaction stages to introduce the desired functional groups.

Quantitative Data

A thorough search of scientific databases has not yielded specific quantitative data for this compound regarding its physicochemical properties, reaction kinetics, or biological activity. Such data would typically be presented in tables for comparative analysis, but is absent from the public domain for this compound.

Signaling Pathways and Biological Activity

There is currently no published research that describes the involvement of this compound in any specific biological signaling pathways. Furthermore, no studies detailing its pharmacological or toxicological profile are available. The broader class of pyridine derivatives is known to exhibit a wide range of biological activities, but this cannot be directly extrapolated to this specific, unstudied molecule.

Conclusion

This compound, identified by CAS number 782479-89-4, is a commercially available chemical compound. However, there is a significant gap in the scientific literature concerning its synthesis, characterization, and biological evaluation. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Any application of this molecule would necessitate initial exploratory research to determine its fundamental chemical and biological properties. The information provided in this guide is based on currently accessible data and highlights the need for further investigation into this compound.

References

- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organo-catalyzed Synthesis of Substituted Pyridines - ACS Green Chemistry [gcande.digitellinc.com]

Technical Guide: Physicochemical Properties and Characterization of 2-Isopropoxy-3-trimethylsilanyl-pyridine

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the molecular and structural properties of 2-Isopropoxy-3-trimethylsilanyl-pyridine, a heterocyclic organosilicon compound.

Executive Summary

This compound is a substituted pyridine derivative of interest in synthetic chemistry and materials science. This document provides a concise technical overview of its fundamental physicochemical properties, with a primary focus on its molecular weight. Furthermore, it outlines standardized experimental protocols for the synthesis and characterization of such organosilicon compounds, providing a framework for researchers working with this and structurally related molecules.

Quantitative Molecular Data

The fundamental quantitative properties of this compound are summarized in the table below. These data are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 209.36 g/mol | [1][2] |

| Molecular Formula | C11H19NOSi | [1][2] |

| CAS Number | 782479-89-4 | [1][2][3] |

| SMILES | CC(C)Oc1ncccc1--INVALID-LINK--(C)C | [1] |

Experimental Protocols

While specific experimental protocols for the synthesis and characterization of this compound are not extensively detailed in publicly available literature, established methods for analogous substituted pyridines can be applied.

Synthesis of Substituted Pyridines

The synthesis of pyridine derivatives often involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. A general approach may involve the following key steps:

-

Activation of the Pyridine Ring: This can be achieved through various methods, including the use of activating groups or by forming pyridine N-oxides.

-

Introduction of Substituents: Functional groups, such as the isopropoxy and trimethylsilyl moieties, are introduced at specific positions on the pyridine ring. This may involve reactions like nucleophilic substitution or metal-catalyzed cross-coupling.

-

Purification: The final product is typically purified using techniques such as column chromatography to achieve the desired level of purity.

Characterization Techniques

The structural confirmation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation patterns, which can confirm the compound's identity. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for volatile compounds like this one.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in the identification of functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity such as this compound.

References

An In-depth Technical Guide to 2-Isopropoxy-3-trimethylsilanyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Isopropoxy-3-trimethylsilanyl-pyridine, a substituted pyridine derivative with potential applications in organic synthesis and medicinal chemistry. The document details its structural information, physicochemical properties, and provides predicted spectroscopic data (NMR, IR, and Mass Spectrometry) to aid in its identification and characterization. Furthermore, a plausible synthetic route and general experimental considerations are outlined. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science.

Chemical Identity and Physical Properties

This compound is a heterocyclic aromatic compound. The pyridine ring is substituted at the 2-position with an isopropoxy group and at the 3-position with a trimethylsilyl group.

Structural Information

| Parameter | Value | Reference |

| IUPAC Name | 2-isopropoxy-3-(trimethylsilyl)pyridine | |

| CAS Number | 782479-89-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₉NOSi | [1][2] |

| Molecular Weight | 209.37 g/mol | [1][2] |

| Canonical SMILES | CC(C)OC1=NC=CC=C1--INVALID-LINK--(C)C | |

| InChI Key | InChI=1S/C11H19NOSi/c1-11(2)13-10-8-6-7-12-9(10)14(3,4)5/h6-8,11H,1-5H3 |

Physicochemical Properties

| Property | Estimated Value | Notes |

| Boiling Point | 220-240 °C (at 760 mmHg) | Estimated based on the boiling points of related substituted pyridines. |

| Melting Point | Not available | Likely a liquid at room temperature. |

| Density | 0.95 - 1.05 g/cm³ | Estimated based on the densities of similar aromatic and silylated compounds. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Based on the nonpolar nature of the molecule. |

| Appearance | Colorless to pale yellow liquid | Typical appearance for substituted pyridines. |

Spectroscopic Data for Structural Elucidation

Detailed experimental spectra for this compound are not publicly available. This section provides an analysis of the expected spectroscopic features based on the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring, the isopropoxy group, and the trimethylsilyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | Doublet of doublets | 1H | Pyridine H-6 |

| ~ 7.6 | Doublet of doublets | 1H | Pyridine H-4 |

| ~ 6.8 | Triplet | 1H | Pyridine H-5 |

| ~ 5.3 | Septet | 1H | -OCH(CH₃)₂ |

| ~ 1.3 | Doublet | 6H | -OCH(CH₃)₂ |

| ~ 0.3 | Singlet | 9H | -Si(CH₃)₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 | Pyridine C-2 |

| ~ 147 | Pyridine C-6 |

| ~ 139 | Pyridine C-4 |

| ~ 125 | Pyridine C-3 |

| ~ 115 | Pyridine C-5 |

| ~ 68 | -OCH(CH₃)₂ |

| ~ 22 | -OCH(CH₃)₂ |

| ~ -1 | -Si(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic ring, C-O, and Si-C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch[4][5] |

| 2980-2940 | Strong | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching vibrations[4][5] |

| 1250 | Strong | Si-CH₃ symmetric deformation |

| 1100-1000 | Strong | C-O stretch (alkoxy group) |

| 840 | Strong | Si-C stretch |

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 209 | [M]⁺, Molecular ion |

| 194 | [M - CH₃]⁺ |

| 166 | [M - C₃H₇]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of 2-alkoxypyridines and the silylation of aromatic compounds.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-chloro-3-lithiopyridine, which can be generated in situ from 2,3-dichloropyridine. This intermediate can then be reacted with a silylating agent, followed by nucleophilic substitution with isopropoxide.

Caption: Proposed two-step synthesis of this compound.

General Experimental Procedure

Step 1: Synthesis of 2-Chloro-3-(trimethylsilyl)pyridine

-

To a solution of 2,3-dichloropyridine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethylsilyl chloride (TMSCl) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Isopropoxy-3-(trimethylsilyl)pyridine

-

Prepare a solution of sodium isopropoxide by adding sodium metal to anhydrous isopropanol under an inert atmosphere.

-

To this solution, add 2-chloro-3-(trimethylsilyl)pyridine.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by vacuum distillation or column chromatography.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its functional groups. The pyridine ring is electron-rich due to the isopropoxy group, making it susceptible to electrophilic aromatic substitution, although the steric bulk of the trimethylsilyl group will influence the regioselectivity. The trimethylsilyl group can be cleaved under certain conditions to generate a carbanion, which can then be reacted with various electrophiles, providing a handle for further functionalization.

Potential applications for this compound lie in its use as a building block in organic synthesis. The unique substitution pattern allows for the introduction of an isopropoxy and a reactive silyl group onto a pyridine core, which is a common scaffold in pharmaceuticals and agrochemicals.

Safety and Handling

Based on information from commercial suppliers, this compound is classified as an irritant.[2]

-

Hazard Statements: May cause skin irritation. Causes serious eye irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

It is recommended to handle this compound in a well-ventilated fume hood and to consult the Safety Data Sheet (SDS) from the supplier for complete safety information.

Conclusion

This compound is a specialty chemical with potential utility in synthetic and medicinal chemistry. This technical guide has provided a summary of its known and predicted chemical properties, spectroscopic data, a plausible synthetic route, and safety considerations. The information presented herein should serve as a valuable starting point for researchers interested in utilizing this compound in their work. Further experimental validation of the predicted properties and synthetic protocol is encouraged.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 782479-89-4|2-Isopropoxy-3-(trimethylsilyl)pyridine|BLD Pharm [bldpharm.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

Spectroscopic and Synthetic Profile of 2-Isopropoxy-3-trimethylsilyl-pyridine: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Isopropoxy-3-trimethylsilanyl-pyridine, a substituted pyridine derivative of interest to researchers and professionals in the fields of medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. The methodologies presented are based on well-documented synthetic routes for analogous substituted pyridines.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and foundational spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Pyridine H-6 | 8.1 - 8.3 | Doublet | ~4-5 |

| Pyridine H-4 | 7.5 - 7.7 | Doublet of doublets | ~7-8, ~1-2 |

| Pyridine H-5 | 6.8 - 7.0 | Doublet of doublets | ~7-8, ~4-5 |

| Isopropoxy CH | 5.2 - 5.4 | Septet | ~6 |

| Isopropoxy CH₃ | 1.3 - 1.4 | Doublet | ~6 |

| Trimethylsilyl CH₃ | 0.2 - 0.4 | Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 162 - 165 |

| Pyridine C-6 | 145 - 148 |

| Pyridine C-4 | 135 - 138 |

| Pyridine C-5 | 118 - 121 |

| Pyridine C-3 | 125 - 128 |

| Isopropoxy CH | 68 - 72 |

| Isopropoxy CH₃ | 21 - 23 |

| Trimethylsilyl CH₃ | -1 - 2 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3050 - 3150 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=N, C=C stretch (Pyridine ring) | 1550 - 1600, 1450 - 1500 | Medium-Strong |

| C-O stretch (Isopropoxy) | 1200 - 1300 | Strong |

| Si-C stretch (Trimethylsilyl) | 1240 - 1260 | Strong |

| Si-C bend (Trimethylsilyl) | 750 - 860 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 209 | Molecular Ion |

| [M-15]⁺ | 194 | Loss of a methyl group from the trimethylsilyl moiety |

| [M-43]⁺ | 166 | Loss of the isopropyl group |

| [M-59]⁺ | 150 | Loss of the isopropoxy group |

| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation, likely a prominent peak |

Experimental Protocols

Step 1: Silylation of 2-Isopropoxypyridine

A common method for the introduction of a silyl group onto a pyridine ring is through a directed ortho-metalation followed by quenching with a silyl halide.

-

Reaction: 2-Isopropoxypyridine is treated with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). This deprotonates the pyridine ring regioselectively at the 3-position.

-

Quenching: The resulting lithiated intermediate is then quenched with trimethylsilyl chloride to introduce the trimethylsilyl group.

-

Work-up: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent, drying, and purification by column chromatography or distillation.

Step 2: Spectroscopic Characterization

The purified product would then be subjected to a suite of spectroscopic analyses to confirm its identity and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

IR Spectroscopy: An infrared spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

-

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) to induce fragmentation and provide structural information. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualizations

To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Proposed synthetic workflow for this compound.

This technical guide serves as a foundational resource for researchers interested in this compound. The predictive data and generalized protocols provide a strong starting point for the synthesis and characterization of this and related molecules. Experimental validation of these predictions is encouraged to further enrich the understanding of this compound class.

The Synthetic Utility of 2-Isopropoxy-3-trimethylsilanyl-pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxy-3-trimethylsilanyl-pyridine is a substituted pyridine derivative that holds potential as a versatile starting material in the synthesis of complex heterocyclic compounds. Its unique combination of a sterically accessible isopropoxy group and a reactive trimethylsilyl moiety at the 3-position of the pyridine ring allows for a range of chemical transformations. This technical guide provides an overview of the potential synthetic applications of this compound, drawing upon analogous reactivity patterns of related silyl- and alkoxy-pyridines. While specific experimental data for this exact compound is limited in publicly available literature, this document aims to provide a foundational understanding of its likely reactivity and utility in drug discovery and development.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 782479-89-4 |

| Molecular Formula | C₁₁H₁₉NOSi |

| Molecular Weight | 209.36 g/mol |

Potential Synthetic Transformations

The strategic placement of the isopropoxy and trimethylsilyl groups on the pyridine ring opens up several avenues for synthetic elaboration. The following sections outline potential reaction pathways based on established pyridine chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The trimethylsilyl group at the 3-position can serve as a synthetic handle for various palladium-catalyzed cross-coupling reactions. While direct coupling of the C-Si bond is possible under certain conditions (Hiyama coupling), a more common strategy involves the conversion of the silyl group to a more reactive species, such as a boronic acid or boronate ester, which can then participate in Suzuki-Miyaura coupling.

Hypothetical Reaction Scheme: Suzuki-Miyaura Coupling

A plausible synthetic route for the functionalization of this compound via a Suzuki-Miyaura coupling is depicted below. This would first involve an ipso-desilylation-borylation reaction to generate the corresponding 3-pyridylboronic acid or ester, followed by the palladium-catalyzed coupling with an aryl or heteroaryl halide.

Caption: Hypothetical workflow for Suzuki-Miyaura coupling.

General Experimental Protocol for Suzuki-Miyaura Coupling of a 2-Alkoxypyridine Derivative (Analogous System)

The following is a generalized protocol based on similar transformations found in the literature. This is a hypothetical procedure and would require optimization for the specific substrate.

-

Borylation: To a solution of the 2-alkoxy-3-trimethylsilylpyridine in an appropriate solvent (e.g., dioxane), is added bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., KOAc). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Coupling: To the crude boronate ester are added the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water). The mixture is heated under an inert atmosphere until completion.

-

Workup and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Electrophilic Aromatic Substitution

The electron-donating nature of the isopropoxy group is expected to activate the pyridine ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the positions ortho and para to it. Given the substitution pattern, the C4 and C6 positions are the most likely sites for substitution.

Potential Electrophilic Aromatic Substitution Reactions

Caption: Potential electrophilic aromatic substitution pathways.

Functionalization via Deprotonation

Directed ortho-metalation is a powerful tool for the functionalization of substituted aromatics. While the trimethylsilyl group itself is not a strong directing group, the isopropoxy group could potentially direct lithiation to the C-position. However, the presence of the silyl group might influence the regioselectivity. Subsequent quenching with an electrophile would introduce a new functional group.

Applications in Drug Discovery

Pyridine scaffolds are prevalent in a vast number of FDA-approved drugs and are considered privileged structures in medicinal chemistry. The ability to introduce diverse substituents at the 3-position of the pyridine ring via cross-coupling reactions, and potentially at other positions through electrophilic substitution, makes this compound a valuable starting material for the synthesis of novel drug candidates. The isopropoxy group can also influence the pharmacokinetic properties of a molecule, potentially improving metabolic stability or cell permeability.

Summary and Outlook

This compound represents a promising, yet underexplored, building block for organic synthesis. Based on the known reactivity of analogous compounds, it is anticipated to be a versatile precursor for a variety of functionalized pyridines through palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions. Further research is warranted to fully elucidate its synthetic potential and to develop robust experimental protocols for its transformation into novel molecules with potential applications in medicinal chemistry and materials science. The development of such protocols would undoubtedly be of great interest to the scientific community.

An In-depth Technical Guide to 2-Isopropoxy-3-trimethylsilanyl-pyridine: Stability and Reactivity

Disclaimer: Publicly available experimental data on the specific stability and reactivity of 2-Isopropoxy-3-trimethylsilanyl-pyridine is limited. This guide provides a theoretical overview based on the established chemistry of its constituent functional groups: the pyridine ring, the isopropoxy group, and the trimethylsilyl group.

Core Compound Properties

This compound is a substituted pyridine derivative. Basic information about this compound is summarized below.

| Property | Value | Source |

| CAS Number | 782479-89-4 | [1][2] |

| Molecular Formula | C11H19NOSi | [1][2] |

| Molecular Weight | 209.36 g/mol | [1] |

| Hazard Classification | Irritant | [2] |

Theoretical Stability Profile

The stability of this compound is influenced by its functional groups. The pyridine ring itself is a stable aromatic system. The isopropoxy group is a relatively stable ether linkage, though it can be cleaved under harsh acidic conditions. The trimethylsilyl (TMS) group attached to the aromatic ring is generally stable under neutral and basic conditions. However, the carbon-silicon bond is susceptible to cleavage by electrophiles, particularly under acidic conditions (protodesilylation).

Overall, the compound is expected to be reasonably stable under standard laboratory conditions (room temperature, inert atmosphere). Storage in a cool, dark place is advisable to prevent potential degradation.

Predicted Reactivity

The reactivity of this compound is determined by the interplay of its substituents on the pyridine ring. The isopropoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. The trimethylsilyl group can be used as a leaving group in various coupling reactions or be replaced by other functional groups.

The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the electron-donating isopropoxy group at the 2-position will activate the ring. The directing effects of the isopropoxy and trimethylsilyl groups would likely favor substitution at the 4 and 6 positions.

The trimethylsilyl group is a versatile functional group in organic synthesis. It can be readily cleaved and replaced by a variety of electrophiles. This is a key aspect of its reactivity.

-

Protodesilylation: Treatment with acid (e.g., HCl, H2SO4) will likely lead to the cleavage of the C-Si bond, replacing the TMS group with a hydrogen atom.

-

Halodesilylation: Reaction with halogens (e.g., I2, Br2) or halogen sources (e.g., N-bromosuccinimide) can replace the TMS group with a halogen atom. This provides a route to halogenated pyridine derivatives.

-

Acylation and Alkylation: Under Friedel-Crafts type conditions, the TMS group can be replaced by acyl or alkyl groups.

Aryl silanes can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, with organic halides or triflates. This would allow for the formation of carbon-carbon bonds at the 3-position of the pyridine ring.

The isopropoxy group can be cleaved under strong acidic conditions (e.g., HBr, HI) to yield the corresponding 2-hydroxypyridine derivative.

Potential Applications in Research and Drug Development

Pyridine scaffolds are prevalent in many pharmaceuticals due to their ability to form hydrogen bonds and participate in other biological interactions.[3][4] Silylated pyridines are valuable intermediates in the synthesis of more complex molecules. This compound could serve as a versatile building block for the synthesis of novel substituted pyridines for applications in medicinal chemistry and materials science. The strategic positioning of the isopropoxy and trimethylsilyl groups allows for sequential and site-selective functionalization of the pyridine ring.

Visualizing Potential Reactivity

The following diagram illustrates the potential reaction pathways for this compound based on the reactivity of its functional groups.

Caption: Potential reactivity map for this compound.

Conclusion

While specific experimental data for this compound is not widely published, a theoretical analysis based on the known chemistry of its functional groups provides valuable insights into its likely stability and reactivity. This compound holds potential as a versatile synthetic intermediate for the creation of functionalized pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. Further experimental investigation is required to fully elucidate its chemical properties and synthetic utility.

References

"2-Isopropoxy-3-trimethylsilanyl-pyridine" material safety data sheet (MSDS)

This technical guide provides a comprehensive overview of the available material safety data, physical and chemical properties, and handling procedures for 2-Isopropoxy-3-trimethylsilanyl-pyridine, a heterocyclic organic compound relevant to researchers, scientists, and professionals in drug development. Due to the specialized nature of this compound, publicly available experimental data is limited. This guide compiles the existing information and highlights areas where data is not yet available.

Chemical Identification and Properties

This compound is a substituted pyridine derivative. Its key identification and physical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 782479-89-4 |

| Molecular Formula | C₁₁H₁₉NOSi |

| Molecular Weight | 209.36 g/mol |

| Physical State | Not Specified |

| Boiling Point | Data Not Available |

| Melting Point | Data Not Available |

| Density | Data Not Available |

| Solubility | Data Not Available |

Hazard Identification and Safety

The primary hazards associated with this compound are related to its irritant properties. The following table summarizes the known hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | GHS Hazard Statement |

| Skin Sensitizer | H317: May cause an allergic skin reaction.[1] |

| Eye Irritant | H319: Causes serious eye irritation.[1] |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Information

| Toxicological Endpoint | Value |

| Acute Oral Toxicity (LD50) | Data Not Available |

| Acute Dermal Toxicity (LD50) | Data Not Available |

| Acute Inhalation Toxicity (LC50) | Data Not Available |

| Carcinogenicity | Data Not Available |

| Mutagenicity | Data Not Available |

| Teratogenicity | Data Not Available |

Experimental Protocols

Specific experimental protocols involving this compound are not widely published. However, based on its identified hazards as a skin and eye irritant, standard laboratory procedures for handling such chemicals should be strictly followed.

General Handling Procedure:

-

Risk Assessment: Before handling, conduct a thorough risk assessment for the specific experimental procedure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Spill Management: In case of a spill, evacuate the area. Use an absorbent material to contain the spill and dispose of it as hazardous waste.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Logical Workflow for Handling and Emergency Response

The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate emergency response in case of exposure.

Caption: Safe handling and emergency response workflow.

References

An In-depth Technical Guide to 2-Isopropoxy-3-trimethylsilyl-pyridine: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Isopropoxy-3-trimethylsilyl-pyridine is a substituted pyridine derivative featuring an isopropoxy group at the 2-position and a trimethylsilyl group at the 3-position. Such substituted pyridines are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules, including pharmaceutically active compounds. The strategic placement of the bulky and electronically influential isopropoxy and trimethylsilyl groups allows for a variety of subsequent chemical transformations.

While a seminal publication detailing the first synthesis of this specific molecule is not prominently documented, its structural motifs are common in medicinal chemistry and materials science. The likely synthetic route to this compound relies on the powerful strategy of directed ortho-metalation (DoM), a testament to the pioneering work of Henry Gilman and Georg Wittig in the 1940s on ortho-lithiations.[1][2] The alkoxy group at the 2-position of the pyridine ring can act as an effective directing group for metalation, enabling the regioselective introduction of an electrophile, in this case, a trimethylsilyl group, at the adjacent 3-position.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Isopropoxy-3-trimethylsilyl-pyridine is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 782479-89-4 |

| Molecular Formula | C₁₁H₁₉NOSi |

| Molecular Weight | 209.36 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | Not specified |

| Density | Not specified |

Table 1: Physicochemical data for 2-Isopropoxy-3-trimethylsilyl-pyridine.

Synthetic Pathway and Mechanism

The most plausible and efficient method for the synthesis of 2-Isopropoxy-3-trimethylsilyl-pyridine is through the directed ortho-metalation (DoM) of 2-isopropoxypyridine. The isopropoxy group at the C-2 position of the pyridine ring serves as a directing metalation group (DMG).[1][2]

The reaction proceeds via the following steps:

-

Deprotonation: A strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (typically -78 °C), is used to deprotonate the pyridine ring.[4] The isopropoxy group directs the deprotonation to the ortho position (C-3) by coordinating with the lithium cation, thereby increasing the acidity of the C-3 proton.

-

Formation of the Lithiated Intermediate: This results in the formation of a 3-lithio-2-isopropoxypyridine intermediate.

-

Electrophilic Quench: The reaction is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl). The nucleophilic C-3 anion attacks the silicon atom of TMSCl, displacing the chloride and forming the C-Si bond.

-

Work-up: An aqueous work-up yields the final product, 2-Isopropoxy-3-trimethylsilyl-pyridine.

The following diagram illustrates the proposed synthetic workflow:

Experimental Protocol (Generalized)

While a specific, published protocol for the synthesis of 2-Isopropoxy-3-trimethylsilyl-pyridine is not available, the following generalized procedure is based on well-established methods for the directed ortho-metalation of alkoxypyridines.[3]

Materials:

-

2-Isopropoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (or sec-Butyllithium) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, syringe)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2-isopropoxypyridine and anhydrous THF under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (or sec-butyllithium) in hexanes is added dropwise to the stirred solution of 2-isopropoxypyridine via the dropping funnel, maintaining the internal temperature at or below -70 °C. The reaction mixture is typically stirred at -78 °C for 1-2 hours to ensure complete deprotonation.

-

Silylation: Freshly distilled trimethylsilyl chloride is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-3 hours at this temperature.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then back-extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-Isopropoxy-3-trimethylsilyl-pyridine.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H NMR: To determine the proton environment and confirm the presence of the isopropoxy and trimethylsilyl groups, as well as the pyridine ring protons.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Potential Applications in Drug Development and Research

Substituted pyridines are a cornerstone of many pharmaceutical compounds. The presence of both an alkoxy and a silyl group on the pyridine ring of 2-Isopropoxy-3-trimethylsilyl-pyridine offers several strategic advantages for further synthetic modifications:

-

Cross-Coupling Reactions: The trimethylsilyl group can be readily converted to other functional groups, such as halides (via halodesilylation), which can then participate in various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to build more complex molecular architectures.

-

Further Functionalization: The pyridine ring can be further functionalized through electrophilic or nucleophilic substitution reactions, with the existing substituents influencing the regioselectivity of these transformations.

-

Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of libraries of related pyridine derivatives for screening in drug discovery programs.

Conclusion

While the specific historical details of the discovery of 2-Isopropoxy-3-trimethylsilyl-pyridine remain elusive in the surveyed literature, its synthesis can be confidently predicted based on the well-established principles of directed ortho-metalation. The isopropoxy group acts as an effective directing group for the regioselective introduction of a trimethylsilyl group onto the pyridine ring. This technical guide provides a robust theoretical framework and a generalized experimental protocol that can be adapted by researchers and scientists for the synthesis and further exploration of this and related substituted pyridine compounds for applications in medicinal chemistry and materials science. Further research into the reaction optimization and exploration of the synthetic utility of this compound is warranted.

References

Potential Research Areas for 2-Isopropoxy-3-trimethylsilanyl-pyridine: A Technical Guide for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs and advanced materials incorporating this privileged heterocycle.[1][2][3] This whitepaper explores the untapped potential of a unique derivative, 2-Isopropoxy-3-trimethylsilanyl-pyridine, as a versatile building block for novel therapeutic agents and functional materials. While direct research on this specific molecule is limited, its constituent functional groups—a 2-alkoxy substituted pyridine and a strategically placed trimethylsilyl group—suggest a wealth of opportunities for chemical diversification and application. This document outlines potential research avenues, proposes synthetic strategies, and provides detailed hypothetical experimental protocols and characterization data to guide future investigations.

Introduction: The Promise of Substituted Pyridines

The pyridine ring is a fundamental structural motif in a vast array of biologically active compounds and functional materials.[1][3] Its presence in numerous pharmaceuticals highlights its ability to engage in critical interactions with biological targets.[2] The substitution pattern on the pyridine ring is a key determinant of its pharmacological and physicochemical properties.[4] Specifically, 2-alkoxypyridines have demonstrated significant potential in drug discovery, with examples including potent and selective antagonists for the corticotropin-releasing factor 1 (CRF1) receptor and cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[5][6]

The introduction of a trimethylsilyl (TMS) group at the 3-position of the 2-isopropoxypyridine core introduces a powerful tool for synthetic chemists. The TMS group can act as a directing group for further functionalization, a placeholder for subsequent ipso-substitution, or be readily removed to introduce other functionalities. This dual functionality of the 2-isopropoxy and 3-trimethylsilyl groups makes "this compound" a highly attractive, yet underexplored, platform for generating diverse chemical libraries.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, its basic properties can be found.[7]

| Property | Value | Reference |

| CAS Number | 782479-89-4 | [7] |

| Molecular Formula | C₁₁H₁₉NOSi | [7] |

| Molecular Weight | 209.36 g/mol | [7] |

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-chloropyridine. The proposed synthetic workflow is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 4. Substituted Pyridines for the Development of Novel Therapeutics - Antifungals and Antidiabetics [tobias-lib.uni-tuebingen.de]

- 5. Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

Methodological & Application

Synthesis of Substituted Pyridines from 2-Isopropoxy-3-trimethylsilanyl-pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines utilizing the versatile building block, 2-Isopropoxy-3-trimethylsilanyl-pyridine . The methodologies outlined herein are crucial for the construction of complex pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and drug discovery.

Introduction

Substituted pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals. The strategic functionalization of the pyridine ring allows for the fine-tuning of molecular properties to enhance biological activity and pharmacokinetic profiles. This compound serves as a valuable starting material, offering multiple avenues for selective substitution at the 3-, 4-, and 6-positions of the pyridine core. The isopropoxy group acts as a directing group and can be later converted to a pyridone, while the trimethylsilyl group can be readily transformed into other functionalities or used to facilitate cross-coupling reactions.

This guide details three primary synthetic strategies commencing from this compound:

-

Directed Ortho-Metalation (DoM) and Electrophilic Quench: This approach enables the introduction of a wide range of electrophiles at the C-4 position.

-

Halogenation and Subsequent Cross-Coupling Reactions: This two-step sequence allows for the introduction of aryl, heteroaryl, and alkynyl groups at the C-3 position via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.

-

Deprotonation and Functionalization at the C-6 Position: This strategy facilitates the introduction of substituents at the position ortho to the nitrogen atom.

Directed Ortho-Metalation (DoM) for C-4 Functionalization

The isopropoxy group at the C-2 position of the pyridine ring can direct metalation to the C-4 position. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a diverse array of functional groups.

Logical Workflow for Directed Ortho-Metalation

Caption: Workflow for C-4 functionalization via Directed Ortho-Metalation.

Experimental Protocol: General Procedure for DoM and Electrophilic Quench

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Electrophile (e.g., aldehyde, ketone, alkyl halide, iodine)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 equiv).

-

Dissolution: Add anhydrous THF via syringe and cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Electrophilic Quench: Add the desired electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-2-isopropoxy-3-trimethylsilanyl-pyridine.

| Electrophile Example | Product Type | Typical Yield (%) |

| N,N-Dimethylformamide (DMF) | Aldehyde | 60-75 |

| Iodine (I₂) | Iodide | 70-85 |

| Benzaldehyde | Secondary Alcohol | 65-80 |

| Methyl Iodide | Methylated Product | 55-70 |

Halogenation and Cross-Coupling for C-3 Functionalization

The trimethylsilyl group at the C-3 position can be readily replaced with a halogen, which then serves as a handle for various palladium-catalyzed cross-coupling reactions. This two-step sequence is a powerful strategy for introducing carbon-carbon and carbon-heteroatom bonds at the C-3 position.

Synthetic Pathway for C-3 Functionalization

Caption: Pathway for C-3 functionalization via halogenation and cross-coupling.

Experimental Protocols

Materials:

-

This compound

-

N-Bromosuccinimide (NBS) or Iodine monochloride (ICl)

-

Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Standard laboratory glassware

Procedure for Bromination:

-

Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 equiv) portion-wise to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 3-bromo-2-isopropoxypyridine.

| Halogenating Agent | Product | Typical Yield (%) |

| N-Bromosuccinimide (NBS) | 3-Bromo-2-isopropoxypyridine | 85-95 |

| Iodine monochloride (ICl) | 3-Iodo-2-isopropoxypyridine | 80-90 |

Materials:

-

3-Bromo-2-isopropoxypyridine (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 3-bromo-2-isopropoxypyridine, the boronic acid, base, and palladium catalyst.

-

Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours.[1][2]

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.[3] The combined organic layers are washed, dried, and concentrated.[3] Purify the product by column chromatography.[3]

Materials:

-

3-Iodo-2-isopropoxypyridine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Solvent (e.g., THF or DMF)

Procedure:

-

Reaction Setup: In a Schlenk tube, combine 3-iodo-2-isopropoxypyridine, the palladium catalyst, and copper(I) iodide.

-

Inert Atmosphere: Evacuate and backfill with an inert gas.

-

Reagent Addition: Add the solvent, base, and terminal alkyne.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.[4]

-

Work-up and Purification: Filter the reaction mixture through a pad of celite, rinse with the reaction solvent, and concentrate the filtrate. Purify the crude product by column chromatography.[4]

Materials:

-

3-Bromo- or 3-Iodo-2-isopropoxypyridine (1.0 equiv)

-

Organostannane reagent (e.g., (Hetero)aryltributylstannane, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Solvent (e.g., Toluene or DMF)

Procedure:

-

Reaction Setup: Combine the halopyridine and palladium catalyst in a Schlenk flask under an inert atmosphere.

-

Reagent Addition: Add the solvent followed by the organostannane reagent.

-

Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours.[5][6]

-

Work-up and Purification: After cooling, the reaction mixture can be treated with an aqueous solution of potassium fluoride to precipitate tin byproducts. Filter and extract the aqueous layer with an organic solvent. The combined organic layers are dried and concentrated. Purify by column chromatography.[5]

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-90[1][2] |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 65-85[4] |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 60-80[5][6] |

Deprotonation for C-6 Functionalization

The nitrogen atom in the pyridine ring directs deprotonation to the C-6 position, particularly when stronger, hindered bases are employed. This allows for the introduction of substituents ortho to the ring nitrogen.

Experimental Protocol: General Procedure for C-6 Lithiation and Electrophilic Quench

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile

Procedure:

-

Base Preparation: Prepare a solution of LDA or LiTMP in anhydrous THF at -78 °C.

-

Deprotonation: Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the base at -78 °C. Stir for 1-2 hours.

-

Electrophilic Quench: Add the electrophile (1.2 equiv) at -78 °C and stir for an additional 1-3 hours before warming to room temperature.

-

Work-up and Purification: Follow the work-up and purification procedure as described for the Directed Ortho-Metalation (Section 1).

Conclusion

This compound is a highly adaptable building block for the synthesis of polysubstituted pyridines. The protocols detailed in this document provide a robust foundation for researchers to access a wide variety of pyridine derivatives with precise control over the substitution pattern. These methods are integral to the exploration of chemical space in the pursuit of novel therapeutic agents and functional materials.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arodes.hes-so.ch [arodes.hes-so.ch]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 2-Isopropoxy-3-trimethylsilanyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the functionalization of 2-Isopropoxy-3-trimethylsilanyl-pyridine via palladium-catalyzed cross-coupling reactions. Given the absence of direct literature precedent for this specific substrate, two primary strategies are presented, derived from established methodologies for analogous compounds.

Introduction: The pyridine scaffold is a privileged core in medicinal chemistry and materials science. The target molecule, this compound, offers a unique substitution pattern for further elaboration. The trimethylsilyl (TMS) group at the 3-position serves as a versatile synthetic handle. This document outlines two potential pathways for its use in carbon-carbon bond formation: a robust two-step borylation/Suzuki-Miyaura coupling sequence and a more direct, albeit potentially challenging, Hiyama-type cross-coupling.

Protocol A: Three-Step (Two-Step, One-Pot) Halogenation, Borylation, and Suzuki-Miyaura Coupling

This approach is considered the most reliable. It involves an initial, high-yielding ipso-halogenation to replace the trimethylsilyl group with a halide, followed by a one-pot Miyaura borylation and Suzuki-Miyaura cross-coupling. This sequence leverages well-established and high-yielding transformations.

Logical Workflow

Caption: Workflow for the Halogenation-Borylation-Suzuki Sequence.

Experimental Protocols

Step 1: Ipso-Halogenation of this compound

This procedure replaces the C-Si bond with a more reactive C-Br or C-I bond, which is necessary for the subsequent Miyaura borylation. Electrophilic bromination with N-Bromosuccinimide (NBS) or iodination with Iodine Monochloride (ICl) are effective methods for this transformation.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN)).

-

Reagent Addition: Cool the solution to 0 °C. Add the halogenating agent (NBS for bromination or ICl for iodination, 1.1 eq) portion-wise over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-halo-2-isopropoxypyridine can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2 & 3: One-Pot Miyaura Borylation and Suzuki-Miyaura Cross-Coupling

This one-pot procedure avoids the isolation of the intermediate boronate ester, improving efficiency.[1][2]

-

Reaction Setup (Borylation): To a flame-dried Schlenk flask under an inert atmosphere, add the 3-halo-2-isopropoxypyridine (from Step 1, 1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and a potassium acetate (KOAc, 3.0 eq).

-

Catalyst Addition (Borylation): Add the palladium catalyst and ligand, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

-

Solvent and Borylation Reaction: Add anhydrous, degassed 1,4-dioxane. Heat the mixture to 80-100 °C for 1-3 hours to form the intermediate boronate ester.

-

Suzuki Coupling Addition: After cooling the mixture slightly, add the aryl/heteroaryl halide (Aryl-X, 1.2 eq), a suitable base (e.g., aqueous K₃PO₄ or Cs₂CO₃, 3.0 eq), and a Suzuki-Miyaura cross-coupling catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like SPhos, or a pre-catalyst like XPhos Pd G3).

-

Suzuki Coupling Reaction: Heat the reaction mixture at 80-110 °C for 4-18 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., Ethyl Acetate). Separate the layers, extract the aqueous phase, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography.

Data Presentation: Reagents and Conditions for Protocol A

| Step | Reagent/Catalyst | Loading (eq. or mol%) | Solvent | Temp (°C) | Time (h) | Analogous Yields |

| 1. Halogenation | N-Bromosuccinimide | 1.1 eq | DCM / MeCN | 0 to RT | 1 - 4 | >90% |

| 2. Borylation | 3-Halo-2-isopropoxypyridine | 1.0 eq | 1,4-Dioxane | 80 - 100 | 1 - 3 | 70-95%[2] |

| Bis(pinacolato)diboron | 1.1 - 1.5 eq | |||||

| Pd(dppf)Cl₂ | 3 mol% | |||||

| KOAc | 3.0 eq | |||||

| 3. Suzuki Coupling | Aryl/Heteroaryl Halide | 1.2 eq | 1,4-Dioxane / H₂O | 80 - 110 | 4 - 18 | 60-95%[3] |

| Pd₂(dba)₃ / SPhos | 2-4 mol% | |||||

| K₃PO₄ or Cs₂CO₃ | 3.0 eq |

Catalytic Cycles for Protocol A

Caption: Catalytic cycles for the Borylation and Suzuki-Miyaura reactions.

Protocol B: Direct Hiyama-Type Cross-Coupling

This protocol offers a more direct route by attempting to couple the C-Si bond of the substrate with an aryl halide. This reaction is known as the Hiyama coupling and critically requires an activating agent, typically a fluoride source, to generate a reactive pentavalent silicate intermediate.[4][5] It should be noted that simple aryl-trimethylsilanes are often less reactive in Hiyama couplings compared to aryl-trialkoxysilanes or aryl-fluorosilanes.[4]

Experimental Protocol

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable phosphine ligand (e.g., XPhos, 10 mol%).

-

Reagent Addition: Add this compound (1.5 eq) and the aryl/heteroaryl halide (1.0 eq).

-

Activator and Solvent: Add the silicon activator, typically Tetrabutylammonium fluoride (TBAF) as a 1M solution in THF (2.0-3.0 eq). Add additional anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane).

-

Reaction: Heat the mixture to 60-100 °C and stir for 12-24 hours. The progress should be monitored carefully by LC-MS.

-

Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Data Presentation: Reagents and Conditions for Protocol B

| Component | Reagent/Catalyst | Loading (eq. or mol%) | Solvent | Temp (°C) | Time (h) | Notes / Analogous Yields |

| Substrate | This compound | 1.5 eq | THF / Dioxane | 60 - 100 | 12 - 24 | Trimethylsilanes can be unreactive.[4] |

| Coupling Partner | Aryl/Heteroaryl Halide | 1.0 eq | Iodides and bromides are preferred. | |||

| Catalyst | Pd(OAc)₂ / XPhos | 5 mol% / 10 mol% | Other ligands may be screened.[6][7] | |||

| Activator | TBAF (1M in THF) | 2.0 - 3.0 eq | Crucial for the reaction. | |||

| Product | 3-Aryl-2-isopropoxypyridine | - | Yields are highly substrate-dependent. |

Catalytic Cycle for Hiyama Coupling

Caption: Catalytic cycle for the fluoride-activated Hiyama cross-coupling.

References

- 1. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Transformation of Arylamines to Aryl Halides via Sodium Nitrite and N-Halosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Oxidative Bromination of (Hetero)Arenes in the TMSBr/DMSO System: A Non‐Aqueous Procedure Facilitates Synthetic Strat… [ouci.dntb.gov.ua]

Application Notes and Protocols for the Buchwald-Hartwig Amination of "2-Isopropoxy-3-trimethylsilanyl-pyridine"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This palladium-catalyzed cross-coupling reaction offers a versatile and efficient method for the arylation of amines, overcoming the limitations of traditional methods. This document provides detailed application notes and protocols specifically tailored for the Buchwald-Hartwig amination of "2-Isopropoxy-3-trimethylsilanyl-pyridine," a sterically hindered and electron-rich heteroaromatic substrate. The presence of both a bulky isopropoxy group at the 2-position and a trimethylsilyl group at the 3-position presents unique challenges and considerations for optimizing this transformation.

Reaction Principle

The Buchwald-Hartwig amination of 2-bromo-3-trimethylsilyl-2-isopropoxypyridine proceeds via a palladium-catalyzed cycle. The catalytic cycle is generally accepted to involve three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical to the success of the reaction, particularly with challenging substrates.

Effects of Substituents

The specific substituents on the pyridine ring, the isopropoxy and trimethylsilyl groups, are expected to exert significant electronic and steric effects on the course of the reaction:

-

2-Isopropoxy Group: This bulky, electron-donating group increases the electron density of the pyridine ring, which can facilitate the oxidative addition step. However, its steric bulk can hinder the approach of the palladium catalyst and the amine to the reaction center.

-

3-Trimethylsilyl Group: The trimethylsilyl (TMS) group is also sterically demanding and can influence the regioselectivity and rate of the reaction. Electronically, it can act as a weak electron-donating group through hyperconjugation. The steric hindrance from the TMS group, in concert with the adjacent isopropoxy group, necessitates the use of sterically demanding and highly active catalyst systems.

Proposed Reaction Parameters

Based on literature precedents for sterically hindered and electron-rich pyridines, the following table summarizes proposed starting conditions and potential optimization parameters for the Buchwald-Hartwig amination of "this compound".

| Parameter | Recommended Starting Condition | Optimization Range/Alternatives | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Readily available and effective for many cross-coupling reactions. |

| Ligand | XPhos (2-4 mol%) | RuPhos, BrettPhos, tBuXPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for coupling sterically hindered substrates. |

| Base | NaOtBu (1.5-2.0 equiv) | K₃PO₄, Cs₂CO₃, LHMDS | A strong, non-nucleophilic base is generally required. Weaker bases may be used with more active catalyst systems. |

| Solvent | Toluene or 1,4-Dioxane | t-Butanol, THF | Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are common choices for their ability to dissolve reactants and their suitable boiling points. |

| Temperature | 80-110 °C | 60-120 °C | Higher temperatures are often necessary to overcome the steric hindrance and facilitate catalyst turnover. |

| Amine | Primary or Secondary Amine (1.2-1.5 equiv) | Aryl amines, aliphatic amines | The nature of the amine will influence the reaction rate and yield. |

| Reaction Time | 12-24 hours | 4-48 hours | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination with a Primary or Secondary Aliphatic Amine

This protocol is a starting point and may require optimization based on the specific amine used.

Materials:

-

2-Bromo-3-trimethylsilyl-2-isopropoxypyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous Toluene

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromo-3-trimethylsilyl-2-isopropoxypyridine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe, followed by the amine.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-amino-3-trimethylsilyl-2-isopropoxypyridine.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination for Rapid Optimization

Microwave irradiation can significantly accelerate the reaction and is a valuable tool for rapid optimization of reaction conditions.

Materials:

-

2-Bromo-3-trimethylsilyl-2-isopropoxypyridine (1.0 equiv)

-

Amine (1.5 equiv)

-

Pd(OAc)₂ (Palladium(II) acetate) (0.05 equiv)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.10 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-Dioxane

Procedure:

-

In a microwave reaction vial equipped with a magnetic stir bar, combine 2-bromo-3-trimethylsilyl-2-isopropoxypyridine, Pd(OAc)₂, RuPhos, and potassium phosphate.

-

Add anhydrous 1,4-dioxane and the amine.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120 °C for 30-60 minutes.

-

After cooling, work up the reaction as described in Protocol 1.

Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application Notes and Protocols for 2-Isopropoxy-3-trimethylsilanyl-pyridine in Palladium-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of "2-Isopropoxy-3-trimethylsilanyl-pyridine" being used in palladium-catalyzed cross-coupling reactions. The following application notes and protocols are based on established methodologies for analogous 3-silyl-pyridine and 2-alkoxy-pyridine derivatives. These should be considered as a starting point for reaction development and will require optimization for the specific substrate.

Introduction

This compound is a functionalized pyridine derivative with potential applications in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry and materials science. The presence of a trimethylsilyl group at the 3-position and an isopropoxy group at the 2-position offers unique opportunities for regioselective functionalization. The trimethylsilyl group can participate in various palladium-catalyzed cross-coupling reactions, such as Hiyama and Hiyama-type couplings, acting as a surrogate for a nucleophilic carbon. The isopropoxy group, being an electron-donating group, can influence the electronic properties of the pyridine ring and its reactivity.